molecular formula C10H7NO B1608467 2-(3-Hydroxyprop-1-ynyl)benzonitrile CAS No. 210884-99-4

2-(3-Hydroxyprop-1-ynyl)benzonitrile

Cat. No.: B1608467
CAS No.: 210884-99-4
M. Wt: 157.17 g/mol
InChI Key: ABSXJTJGIGJBOE-UHFFFAOYSA-N
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Description

2-(3-Hydroxyprop-1-ynyl)benzonitrile is an organic compound with the molecular formula C10H7NO. It is characterized by the presence of a hydroxypropynyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyprop-1-ynyl)benzonitrile typically involves the reaction of 2-bromobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Hydroxyprop-1-ynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyprop-1-ynyl)benzonitrile involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2-(3-Hydroxyprop-1-ynyl)benzaldehyde
  • 2-(3-Hydroxyprop-1-ynyl)benzoic acid
  • 2-(3-Hydroxyprop-1-ynyl)benzamide

Comparison: 2-(3-Hydroxyprop-1-ynyl)benzonitrile is unique due to the presence of both a hydroxypropynyl group and a nitrile group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in research. In contrast, similar compounds like 2-(3-Hydroxyprop-1-ynyl)benzaldehyde and 2-(3-Hydroxyprop-1-ynyl)benzoic acid have different functional groups (aldehyde and carboxylic acid, respectively), which influence their reactivity and applications .

Properties

IUPAC Name

2-(3-hydroxyprop-1-ynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSXJTJGIGJBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399628
Record name 2-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210884-99-4
Record name 2-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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